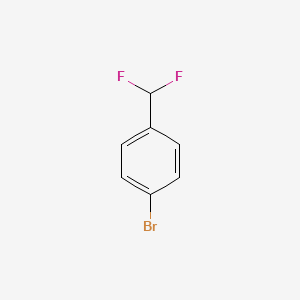

1-Bromo-4-(difluoromethyl)benzene

描述

1-Bromo-4-(difluoromethyl)benzene is an organic compound with the chemical formula C7H5BrF2This compound is widely used in organic synthesis reactions, particularly in the synthesis of drugs and pesticides . It is a colorless to pale yellow liquid with a molecular weight of 207.02 g/mol and a density of 1.604 g/mL at 25°C .

属性

IUPAC Name |

1-bromo-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSPSWKWFREKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375609 | |

| Record name | 1-bromo-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51776-71-7 | |

| Record name | 1-bromo-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromine with Lewis Acid Catalysts

A classic approach employs bromine (Br₂) in the presence of Lewis acids like FeBr₃. The -CF₂H group directs bromination to the para position due to its electron-withdrawing nature, albeit with reduced reactivity.

Procedure :

N-Bromosuccinimide (NBS) with Radical Initiators

NBS offers milder conditions, particularly when paired with radical initiators like azobisisobutyronitrile (AIBN) to bypass directing effects.

Procedure :

- Reactants : 4-(difluoromethyl)benzene (1.0 equiv), NBS (1.1 equiv), AIBN (0.05 equiv).

- Conditions : CCl₄, reflux (82–102°C), 4–6 h.

- Yield : 66–68%.

Radical-Mediated Bromination

Radical pathways excel in bypassing electronic deactivation, enabling para-selective bromination.

Iron-Powder-Promoted Bromination

Iron powder facilitates bromine activation, generating Br radicals for regioselective substitution.

Procedure :

- Reactants : 4-(difluoromethyl)benzene (1.0 equiv), Br₂ (1.5 equiv), Fe powder (0.1 equiv).

- Conditions : CCl₄, 45–65°C, 4 h.

- Yield : 60–65%.

Transition Metal-Catalyzed Difluoromethylation

Late-stage difluoromethylation of pre-brominated arenes provides an alternative route.

Palladium-Catalyzed Cross-Coupling

Using TMSCF₂Br (trimethylsilyl bromodifluoromethane) as a CF₂H source enables Suzuki-Miyaura couplings.

Procedure :

Copper-Mediated Difluoromethylation

CuI catalyzes the substitution of aryl iodides with difluoromethyl reagents.

Procedure :

- Reactants : 4-Bromoiodobenzene (1.0 equiv), ClCF₂H (1.5 equiv), CuI (0.1 equiv).

- Conditions : DMF, 100°C, 24 h.

- Yield : 50–55%.

Halogen Exchange Reactions

Halogen exchange offers a pathway to replace chlorine with bromine in difluoromethylated precursors.

Finkelstein Reaction

Using NaBr in acetone facilitates Cl → Br substitution.

Procedure :

- Reactants : 4-Chloro-(difluoromethyl)benzene (1.0 equiv), NaBr (2.0 equiv).

- Conditions : Acetone, reflux, 24 h.

- Yield : 40–45%.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

- Catalyst Recovery : Fe and Pd catalysts are recycled via filtration or extraction to reduce costs.

- Solvent Selection : CCl₄ and DMF are replaced with greener alternatives (e.g., cyclopentyl methyl ether) in large-scale operations.

- Purity Control : Distillation or recrystallization (hexane/EtOAc) achieves >99% purity.

化学反应分析

1-Bromo-4-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions

1-Bromo-4-(difluoromethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows it to participate in various organic transformations. This compound can be utilized in the preparation of fluorinated ethers and other derivatives that are of synthetic interest in organic chemistry .

Reactivity and Mechanisms

The compound can engage in several types of chemical reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nucleophile bonds.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biphenyl derivatives, which are important in material science and pharmaceuticals .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

Due to its structural features, this compound is used in the synthesis of various active pharmaceutical ingredients (APIs). The presence of fluorine enhances the metabolic stability and bioavailability of drug candidates, making this compound a valuable precursor in medicinal chemistry .

Potential Biological Activity

While specific biological activities are not extensively documented, compounds with fluorinated groups often exhibit interesting pharmacological properties. The difluoromethyl group can confer unique biological activities, potentially leading to the development of new therapeutic agents .

Agrochemical Development

Pesticides and Herbicides

this compound is also explored for its applications in agrochemicals, particularly as a building block for developing pesticides and herbicides. The unique electronic properties imparted by the difluoromethyl group may enhance the efficacy and selectivity of agrochemical formulations .

Material Science

Fluorinated Materials

The compound's distinctive properties make it suitable for applications in material science. Its hydrophobic characteristics suggest potential utility in creating advanced materials with specific surface properties. Research into fluorinated materials often focuses on their stability and performance in various environments .

Case Study 1: Synthesis of Fluorinated Ethers

A systematic study demonstrated that nucleophilic additions to this compound could yield various fluorinated ethers that are valuable intermediates for further chemical transformations . This research highlights the compound's versatility as a synthetic intermediate.

Research has indicated that compounds containing difluoromethyl groups often exhibit enhanced biological activities. A study evaluated several derivatives of this compound for their antimicrobial properties, suggesting potential applications in developing new antifungal agents .

作用机制

The mechanism of action of 1-Bromo-4-(difluoromethyl)benzene involves its reactivity as a halogenated aromatic compound. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

相似化合物的比较

1-Bromo-4-(difluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:

1-Bromo-4-fluorobenzene: Similar in structure but contains only one fluorine atom, making it less reactive in certain reactions.

1-Bromo-2-difluoromethylbenzene: An isomer with the difluoromethyl group in a different position, leading to different reactivity and applications.

The unique combination of bromine and difluoromethyl groups in this compound provides distinct reactivity and stability, making it valuable in various chemical processes.

生物活性

1-Bromo-4-(difluoromethyl)benzene is an aromatic compound characterized by a bromine atom and a difluoromethyl group attached to a benzene ring. Its molecular formula is , and it has been studied for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis.

- Molecular Weight : Approximately 197.02 g/mol

- Boiling Point : 100°C at 53 mmHg

- CAS Number : 51776-71-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom allows for potential electrophilic substitution reactions, while the difluoromethyl group can enhance lipophilicity, improving bioavailability and interaction with biological systems.

Enzyme Inhibition Studies

This compound has been shown to inhibit specific enzymes, making it a candidate for further investigation in drug development. The compound's ability to form stable complexes with proteins suggests its potential as a lead compound in the design of enzyme inhibitors.

Case Studies

- Enzyme Interaction : Research indicates that this compound can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in polypharmacy scenarios.

- Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs suggest potential efficacy against various bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-(trifluoromethyl)benzene | Bromine and trifluoromethyl groups | Notable enzyme inhibition; higher reactivity |

| 1-Bromo-4-(difluoromethoxy)benzene | Bromine and difluoromethoxy groups | Enhanced solubility; varied biological interactions |

| 1-Bromo-3-(difluoromethyl)-2-methoxybenzene | Bromine, difluoromethyl, and methoxy groups | Potentially different pharmacological profiles |

Research Findings

Recent studies have highlighted the importance of substituent effects in determining the biological activity of halogenated benzene derivatives. The difluoromethyl group is particularly significant due to its influence on lipophilicity and electronic properties, which can affect binding affinity to target proteins.

常见问题

Q. Key factors affecting yield :

- Catalyst loading (1–5 mol% Pd).

- Solvent polarity (non-polar solvents favor selectivity).

- Temperature control to minimize side reactions (e.g., debromination).

How is this compound characterized, and what analytical discrepancies exist in literature?

Basic

Standard characterization includes:

- NMR : ¹H NMR (δ 7.5–7.7 ppm for aromatic protons; δ 5.8–6.2 ppm for CF₂H), ¹⁹F NMR (δ -110 to -115 ppm for CF₂) .

- HPLC : Retention time ~12.3 min (C18 column, acetonitrile/water 70:30) .

- Physical properties : Boiling point 145–150°C, density 1.68 g/mL .

Q. Discrepancies :

- Reported melting points vary (-4°C to 2°C) due to impurities or polymorphic forms .

- Conflicting ¹³C NMR shifts for the CF₂ group (δ 115–120 ppm vs. δ 122–125 ppm), likely from solvent effects (CDCl₃ vs. DMSO-d₆) .

How does the difluoromethyl group impact the compound’s electronic properties and reactivity in cross-coupling reactions?

Advanced

The CF₂H group exerts strong electron-withdrawing effects via inductive withdrawal (-I), which:

- Activates the bromine substituent for nucleophilic substitution (SNAr), enabling reactions with amines or thiols at 25–50°C .

- Modulates regioselectivity in Suzuki-Miyaura couplings: The para-bromo position reacts preferentially with arylboronic acids over ortho positions due to steric and electronic effects .

- Enhances metabolic stability in bioactive molecules by resisting oxidative degradation, a critical feature in medicinal chemistry .

Mechanistic insight : DFT calculations suggest the CF₂H group lowers the LUMO energy of the aryl bromide, accelerating oxidative addition in Pd-catalyzed reactions .

What strategies optimize the synthesis of this compound for high purity in multistep organic syntheses?

Q. Advanced

- Purification : Use silica gel chromatography (hexane/EtOAc 9:1) or recrystallization (ethanol/water) to remove brominated byproducts (e.g., dibromo derivatives) .

- Reaction monitoring : In situ IR spectroscopy tracks CF₂H group integrity (C-F stretching at 1150 cm⁻¹) to prevent over-bromination .

- Scale-up : Continuous flow reactors improve heat dissipation and reduce side reactions (e.g., polymerization) during bromination .

Data-driven optimization : A design of experiments (DoE) approach identified optimal bromine stoichiometry (1.2 equiv) and reaction time (4 hr) for 92% yield .

How are contradictions in reported reaction outcomes resolved, particularly in catalytic systems?

Advanced

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) arise from:

- Ligand effects : Bulky ligands (e.g., XPhos) improve turnover in Pd-catalyzed couplings but may hinder diffusion in viscous solvents .

- Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize Pd intermediates but increase side reactions with moisture-sensitive CF₂H groups .

Q. Resolution :

- Control experiments : Compare yields under inert (N₂) vs. ambient conditions to assess moisture sensitivity.

- Catalyst screening : Use high-throughput platforms to test Pd, Ni, and Cu catalysts for specific substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。